3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid
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Overview
Description
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 g/mol . It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (COOH). This compound is notable for its unique structure, which includes a methoxy group (OCH3) and a dimethyloxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-2,2-dimethyloxolane with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy group and dimethyloxolane ring contribute to the compound’s overall stability and solubility, affecting its behavior in various chemical and biological environments .
Comparison with Similar Compounds
Similar Compounds
3-Methyloxetane-3-carboxylic acid: Similar in structure but with an oxetane ring instead of an oxolane ring.
3-Methyl-2-thiophenecarboxylic acid: Contains a thiophene ring, differing in heterocyclic structure.
3-Methylpyridine-2-carboxylic acid: Features a pyridine ring, offering different electronic properties.
Uniqueness
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid is unique due to its combination of a methoxy group and a dimethyloxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required.
Properties
Molecular Formula |
C8H14O4 |
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Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-methoxy-2,2-dimethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)8(11-3,6(9)10)4-5-12-7/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
HVSDUSSJHDIXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(C(=O)O)OC)C |
Origin of Product |
United States |
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